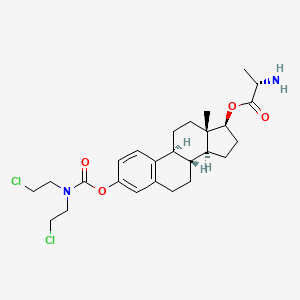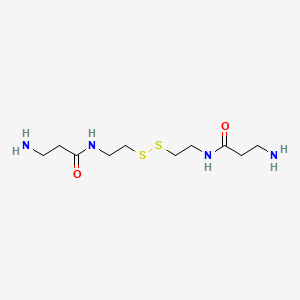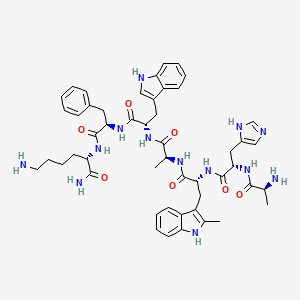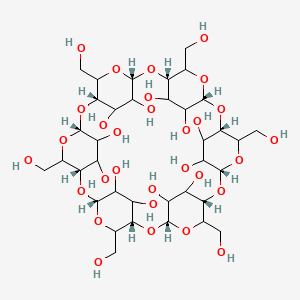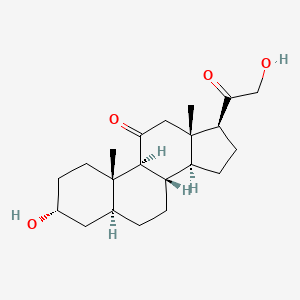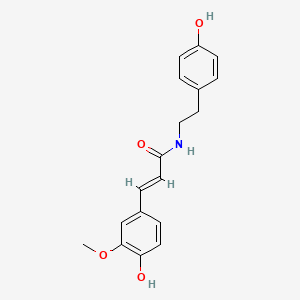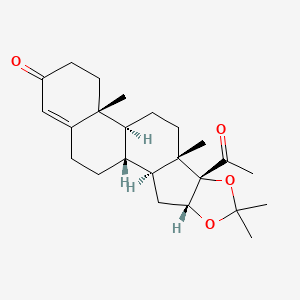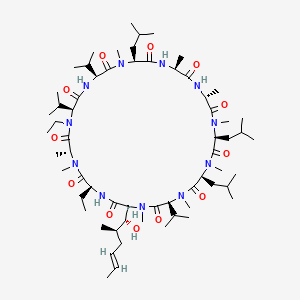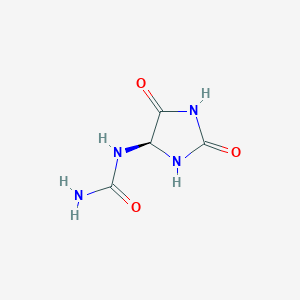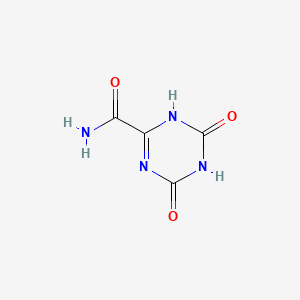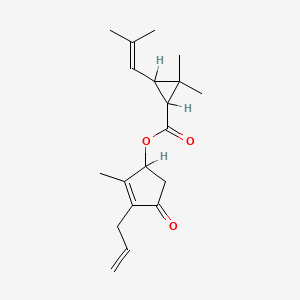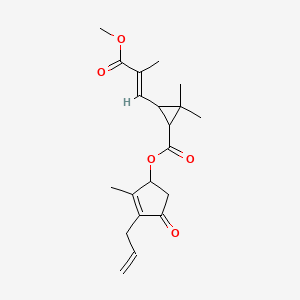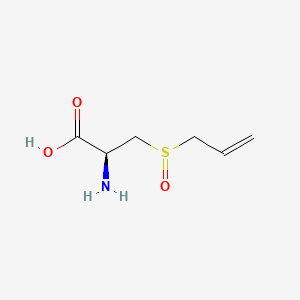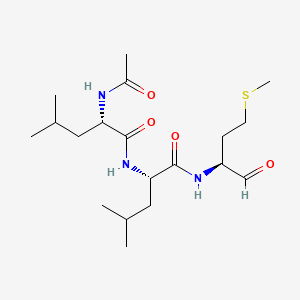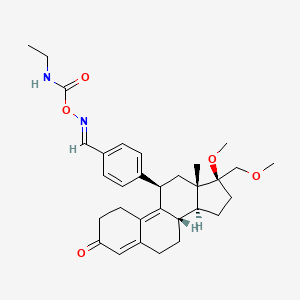
Asoprisnil ecamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asoprisnil ecamate, also known as J-956, is a selective progesterone receptor modulator potentially for the treatment of endometriosis. Asoprisnil inhibited embryo implantation and disturbed ultrastructure of endometrium in implantation window in mice. Asoprisnil (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells.
Wissenschaftliche Forschungsanwendungen
Effects on Uterine Leiomyomata
Asoprisnil, a selective progesterone receptor modulator, has been studied extensively for its effects on uterine leiomyomata (fibroids). Research indicates that asoprisnil can modulate uterine artery blood flow and effectively reduce the symptoms associated with uterine leiomyomata. A study by Wilkens et al. (2008) found that asoprisnil treatment resulted in decreased uterine artery blood flow, which could contribute to its clinical effects on leiomyomata (Wilkens et al., 2008).
Influence on Collagen Synthesis
Asoprisnil has been shown to affect collagen synthesis in uterine leiomyoma cells. Morikawa et al. (2008) observed that asoprisnil treatment led to a decrease in collagen synthesis and an increase in the expression of extracellular matrix metalloproteinase inducer (EMMPRIN) in leiomyoma cells, suggesting a potential mechanism by which asoprisnil reduces leiomyoma volume (Morikawa et al., 2008).
Effects on Endometrial Morphology
Studies have also explored the impact of asoprisnil on endometrial morphology. Williams et al. (2007) found that treatment with asoprisnil induced unique morphological changes in the endometrium, including decreased thickness and reduced mitotic activity, which are likely to contribute to the amenorrhea experienced after exposure to the medication (Williams et al., 2007).
Potential for Gynecological Therapy
Asoprisnil has been highlighted for its potential in gynecological therapy, due to its unique pharmacodynamic effects. Demanno et al. (2003) described asoprisnil as demonstrating high receptor and tissue selectivity, with effects in animal models suggesting its promise as a treatment for conditions like uterine fibroids and endometriosis (Demanno et al., 2003).
Safety and Efficacy in Heavy Menstrual Bleeding
Asoprisnil has been evaluated for its safety and efficacy in treating heavy menstrual bleeding associated with uterine fibroids. Stewart et al. (2019) conducted a study that showed asoprisnil effectively controlled menstrual bleeding and reduced fibroid and uterine volume with minimal adverse events (Stewart et al., 2019).
Effects on Apoptosis and Cell Proliferation
Chen et al. (2006) explored asoprisnil's effects on apoptosis and cell proliferation, finding that it inhibits proliferation and induces apoptosis in cultured uterine leiomyoma cells without comparable effects on myometrial cells, suggesting a cell type-specific effect (Chen et al., 2006).
Eigenschaften
CAS-Nummer |
222732-94-7 |
|---|---|
Produktname |
Asoprisnil ecamate |
Molekularformel |
C31H40N2O5 |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
[(E)-[4-[(8S,11R,13S,14S,17S)-17-methoxy-17-(methoxymethyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]phenyl]methylideneamino] N-ethylcarbamate |
InChI |
InChI=1S/C31H40N2O5/c1-5-32-29(35)38-33-18-20-6-8-21(9-7-20)26-17-30(2)27(14-15-31(30,37-4)19-36-3)25-12-10-22-16-23(34)11-13-24(22)28(25)26/h6-9,16,18,25-27H,5,10-15,17,19H2,1-4H3,(H,32,35)/b33-18+/t25-,26+,27-,30-,31+/m0/s1 |
InChI-Schlüssel |
XMCOWVOJIVSMEO-RCCUTSCYSA-N |
Isomerische SMILES |
CCNC(=O)O/N=C/C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(COC)OC)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Kanonische SMILES |
CCNC(=O)ON=CC1=CC=C(C=C1)C2CC3(C(CCC3(COC)OC)C4C2=C5CCC(=O)C=C5CC4)C |
Aussehen |
Solid powder |
Andere CAS-Nummern |
222732-94-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Asoprisnil ecamate; J-956; J 956; J956. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



